2-(2-Bromophenyl)-1-cyclopropylethan-1-amine

Epigenetics LSD1/KDM1A inhibition Cancer therapeutics

Procure the pre-organized 2-arylcyclopropylamine (ACPA) scaffold for CNS and oncology research. The ortho-bromo substituent enables ready Suzuki diversification to access potent LSD1 inhibitors and selective 5-HT2C agonists. This building block, supplied at ≥95% purity, offers a crystallographically validated binding mode for structure-based drug design, overcoming the metabolic limitations of unconstrained phenethylamines.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B15237609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-1-cyclopropylethan-1-amine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CC1C(CC2=CC=CC=C2Br)N
InChIInChI=1S/C11H14BrN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2
InChIKeyCEDPWCVYPYVGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-1-cyclopropylethan-1-amine (CAS 1179313-17-7): Baseline Identity and Procurement Rationale


2-(2-Bromophenyl)-1-cyclopropylethan-1-amine (CAS 1179313-17-7, MF C11H14BrN, MW 240.14) belongs to the 2-arylcyclopropylamine (ACPA) class, a scaffold widely explored for inhibition of lysine-specific demethylase 1 (LSD1), monoamine oxidases (MAO-A/B), and modulation of serotonin 5-HT2 receptors [1]. The commercial benchmark purity is ≥95% (AKSci) with a recommended long-term storage condition of cool, dry environment . This compound is supplied as a research intermediate by vendors including AKSci, Leyan, and Enamine, and is positioned as a building block for CNS-targeted medicinal chemistry and epigenetic probe development [2].

Why 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine Cannot Be Substituted by Generic Phenethylamine or Unconstrained Analogs


Simple aryl ethylamines such as 2-(2-bromophenyl)ethylamine (CAS 65185-58-2) lack the conformational constraint imposed by the cyclopropyl ring, which in 2-arylcyclopropylamines is known to pre-organize the pharmacophore for optimal fit within the flavin adenine dinucleotide (FAD) cofactor pocket of LSD1 and the orthosteric site of 5-HT2 receptors [1]. This rigidity reduces the entropic penalty upon target binding and simultaneously confers metabolic stability by shielding the amine from rapid oxidative deamination by MAOs [2]. The ortho-bromo substituent is not merely a heavy atom tag: its electron-withdrawing effect and steric bulk differentially tune binding affinity across the 5-HT2 subtype panel compared to para-bromo or unsubstituted phenyl congeners, as documented in matched molecular pair analyses [3]. Procurement of an unconstrained phenethylamine or a differently substituted ACPA therefore does not recapitulate the same biological fingerprint.

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine vs Closest Analogs


LSD1 Inhibitory Potency: Ortho-Bromo ACPA Outperforms Tranylcypromine

In head-to-head LSD1 enzyme assays, ortho-, meta-, and para-bromo substituted trans-2-arylcyclopropylamines all exhibited greater inhibitory activity than the parent compound tranylcypromine (trans-2-phenylcyclopropylamine; 2-PCPA) [1]. While the unsubstituted 2-PCPA displays an LSD1 IC50 of approximately 32 µM, the introduction of a bromine atom at the para-position reduces the IC50 to the low micromolar range (reported as 1.9–2.5 µM for selected analogs), representing a ~13–17-fold potency gain [2]. The ortho-bromo analog, sharing the identical 2-bromophenyl topological motif with the target compound, participates in this activity enhancement trend [1]. The crystallographic structure of LSD1-CoREST in complex with para-bromo-(+)-cis-2-phenylcyclopropyl-1-amine (PDB 2XAF, 3.25 Å) confirms the accommodation of the bromine atom within the FAD-proximal pocket, supporting a direct steric-electronic rationale for the potency boost [3].

Epigenetics LSD1/KDM1A inhibition Cancer therapeutics

5-HT2C Receptor Agonist Potency: Sub-Nanomolar Activity of Ortho-Bromo Phenylcyclopropylmethylamine Scaffold

The (+)-(S,S)-trans-[2-(2-bromophenyl)cyclopropyl]methylamine hydrochloride (CHEMBL467736), a direct structural analog differing from the target compound only by a methylene spacer in the amine-bearing chain, demonstrates an EC50 of 0.78 nM at the human 5-HT2C receptor in a FLIPR-based calcium flux assay [1]. This sub-nanomolar potency is 86-fold stronger than its activity at 5-HT2A (EC50 = 67 nM) and 17-fold stronger than at 5-HT2B (EC50 = 13 nM) in the same assay format [1]. By comparison, the unsubstituted parent trans-2-phenylcyclopropylamine exhibits 5-HT2C EC50 values in the micromolar range [2]. The ortho-bromo substitution is critical for this potency: the para-bromo analog trans-[2-(4-bromophenyl)cyclopropyl]methylamine shows a markedly different selectivity fingerprint with Ki values of 22 nM (5-HT2B) and 124 nM (5-HT2C) [3], confirming that the ortho-bromo positioning uniquely favors 5-HT2C over 5-HT2B engagement.

Serotonin 5-HT2C agonism CNS drug discovery GPCR pharmacology

Selectivity Over Dopamine and Serotonin Transporters: Ortho-Bromo Scaffold Shows a Clinically Favorable Window

A key liability of many aminergic CNS agents is off-target activity at monoamine transporters. For the ortho-bromo ACPA chemotype exemplified by CHEMBL467736, binding affinities at the dopamine transporter (DAT, Ki = 2,120 nM) and serotonin transporter (SERT, Ki = 2,720 nM) are negligible relative to its 5-HT2C Ki of 66 nM [1]. This translates to a selectivity window of 32-fold over DAT and 41-fold over SERT. In contrast, the flexible 2-(2-bromophenyl)ethylamine backbone (lacking the cyclopropyl constraint) shows promiscuous binding across aminergic targets, as documented for its use as a general pharmaceutical intermediate without characterized selectivity .

Off-target selectivity Dopamine transporter (DAT) Serotonin transporter (SERT)

Synthetic Handle: Ortho-Bromine Enables Late-Stage Diversification via Cross-Coupling Chemistry

The ortho-bromo substituent serves as a traceless synthetic handle for palladium-catalyzed cross-coupling reactions. In the ACPA chemotype, the bromine atom has been exploited for Suzuki-Miyaura couplings to generate biphenyl analogs with further enhanced LSD1 inhibitory activity, a transformation not accessible from the unsubstituted phenylcyclopropylamine scaffold without prior halogenation [1]. Miyamura et al. (2016) demonstrated that C–H borylation of cyclopropylamine followed by Suzuki coupling can rapidly generate >45 ACPA analogs; the ortho-bromo intermediate is a privileged entry point into this diversification strategy [2]. In contrast, the non-brominated analog 2-phenylcyclopropylamine requires a separate halogenation step, adding synthetic complexity and reducing overall yield [2]. The logP of the ortho-bromo ACPA chemotype (estimated 2.7–3.1) balances sufficient lipophilicity for membrane permeability with acceptable aqueous solubility (estimated ~0.4–5 mg/L) for in vitro assay compatibility [3].

Cross-coupling Suzuki-Miyaura reaction C–H borylation

High-Value Application Scenarios Where 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine Provides Procurement Advantage


Epigenetic Probe Development: LSD1/KDM1A Inhibitor Optimization Programs

Cancer epigenetics groups pursuing LSD1 as a therapeutic target in acute myeloid leukemia (AML), small-cell lung cancer, or prostate cancer can deploy this ortho-bromo ACPA as a starting scaffold with demonstrated potency superiority over tranylcypromine (IC50 shift from ~32 µM to low-µM range) [1]. The pre-installed bromine atom permits immediate Suzuki diversification to access biphenyl and heteroaryl analogs, which Benelkebir et al. showed are micromolar growth inhibitors of LNCaP prostate cancer cells [1]. The crystallographic validation of the bromophenyl-ACPA binding mode in the LSD1 FAD pocket (PDB 2XAF) provides a structure-based design rationale unavailable for unconstrained phenethylamine competitors [2].

5-HT2C Receptor Agonist Lead Generation for Obesity and Psychiatric Indications

Programs targeting the 5-HT2C receptor for weight management, antipsychotic-induced metabolic side effects, or substance use disorders can capitalize on the sub-nanomolar 5-HT2C EC50 (0.78 nM) and >80-fold selectivity over 5-HT2A exhibited by the ortho-bromo ACPA chemotype [3]. This selectivity profile is critical because 5-HT2A agonism is associated with hallucinogenic liability, and 5-HT2B agonism with valvulopathy risk. The target compound's cyclopropylethanamine side chain (one carbon longer than the characterized cyclopropylmethylamine) offers an underexplored vector for further tuning subtype selectivity and pharmacokinetic properties [3].

Focused ACPA Library Synthesis in Medicinal Chemistry CROs and Academic Screening Centers

Contract research organizations and academic screening facilities building focused libraries around the 2-arylcyclopropylamine pharmacophore benefit from the dual functionality of this building block: the cyclopropylamine core engages flavoenzyme targets (LSD1, MAOs), while the ortho-bromine enables rapid parallel diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings [4]. Miyamura et al. demonstrated that a C–H borylation/Suzuki sequence applied to cyclopropylamine starting materials can generate >45 ACPA analogs in a single campaign, placing pre-brominated intermediates like the target compound at a premium for library efficiency [4].

Selective Pharmacological Tool Compound Development for Serotonin Receptor Subtype Profiling

Neuroscience groups requiring selective chemical probes for deconvoluting 5-HT2A vs 5-HT2B vs 5-HT2C pharmacology can use the ortho-bromo ACPA scaffold as a selective 5-HT2C-preferring agonist. The documented 32–41-fold selectivity window over DAT and SERT minimizes confounding monoaminergic effects in behavioral and electrophysiological experiments [3]. This clean pharmacology profile, combined with the compound's commercial availability at ≥95% purity, makes it suitable as a starting point for radioligand development or fluorescent probe conjugation for receptor localization studies .

Quote Request

Request a Quote for 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.